N,N-bis(2-furylmethyl)-2-phenoxyacetamide
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Overview
Description
N,N-bis(2-furylmethyl)-2-phenoxyacetamide is an organic compound that features a complex structure with both furan and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-furylmethyl)-2-phenoxyacetamide typically involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Preparation of 2-furylmethylamine by the reduction of 2-furylmethyl ketone.
Step 2: Reaction of 2-furylmethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of N,N-bis(2-furylmethyl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
N,N-bis(2-furylmethyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N,N-bis(2-furylmethyl)-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-furylmethyl)amine
- N,N-bis(2-furylmethyl)oxamide
- N,N-bis(2-furylmethyl)acetamide
Uniqueness
N,N-bis(2-furylmethyl)-2-phenoxyacetamide is unique due to the presence of both furan and phenoxyacetamide groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17NO4/c20-18(14-23-15-6-2-1-3-7-15)19(12-16-8-4-10-21-16)13-17-9-5-11-22-17/h1-11H,12-14H2 |
InChI Key |
NYWCZYXVUIOKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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